molecular formula C18H30 B1234022 5alpha-Estrane

5alpha-Estrane

Cat. No.: B1234022
M. Wt: 246.4 g/mol
InChI Key: GRXPVLPQNMUNNX-SUMCQTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-estrane is an estrane.

Scientific Research Applications

Metabolism and Steroid Profiling

  • 5alpha-Estrane plays a significant role in the metabolic profiling of steroids, particularly in animals. For instance, a study on calves demonstrated the presence of this compound as a major metabolite following the administration of 17beta-nandrolone, highlighting its importance in steroid metabolism studies (Pinel et al., 2010).

Neurobiological Research

  • Research on brain sexual differentiation in rats indicated that 5alpha-reductase 2, which metabolizes into compounds like this compound, is crucial for proper brain development and sexual behavior. This demonstrates the potential neurobiological applications of this compound (Ribeiro & Pereira, 2005).

Vascular Research

  • Studies on the vascular effects of certain steroids found that this compound metabolites can have significant impacts on blood vessel relaxation. This suggests a potential research avenue for this compound in cardiovascular pharmacology (Perusquía et al., 2003).

Endocrinology and Cancer Research

  • In endocrinology, this compound derivatives have been studied for their role in hormone-driven processes. For instance, research on androgen metabolism revealed that this compound derivatives can modulate estrogen receptor-mediated gene transcription, which may have implications in cancer research (Pak et al., 2005).

Reproductive Health Research

  • Research on reproductive health has also utilized this compound. A study found changes in estrogen receptors in the epididymis in response to this compound, which could be significant in understanding male reproductive health (Kolasa, 2006).

Environmental Health Research

  • This compound and its derivatives have also been studied in environmental health contexts. For example, research has examined the presence and effects of synthetic hormones like 17 alpha-ethinyl estradiol, related to this compound, in aquatic environments (Caldwell et al., 2008).

Properties

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

(5R,8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13-,14+,15-,16-,17+,18+/m1/s1

InChI Key

GRXPVLPQNMUNNX-SUMCQTLJSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@H]4[C@H]3CC2

SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Estrane
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Reactant of Route 6
5alpha-Estrane

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